Enhanced CDK1/Cyclin B Inhibition Compared to Parent Scaffold
Alsterpaullone exhibits a 200-fold improvement in CDK1/cyclin B inhibitory potency compared to the unsubstituted parent compound, paullone. This is a direct result of the 9-nitro substitution on the indole ring [1].
| Evidence Dimension | CDK1/cyclin B Inhibition (IC50) |
|---|---|
| Target Compound Data | 35 nM |
| Comparator Or Baseline | Paullone (unsubstituted): 7,000 nM (7 μM) |
| Quantified Difference | 200-fold more potent |
| Conditions | Enzymatic assay with purified CDK1/cyclin B complex and ATP. |
Why This Matters
This substantial gain in potency validates the chemical rationale for selecting the 9-nitro derivative over the basic scaffold for CDK1-focused studies.
- [1] Schultz, C., Link, A., Leost, M., Zaharevitz, D. W., Gussio, R., Sausville, E. A., ... & Kunick, C. (1999). Paullones, a series of cyclin-dependent kinase inhibitors: synthesis, evaluation of CDK1/cyclin B inhibition, and in vitro antitumor activity. Journal of Medicinal Chemistry, 42(15), 2909-2919. View Source
